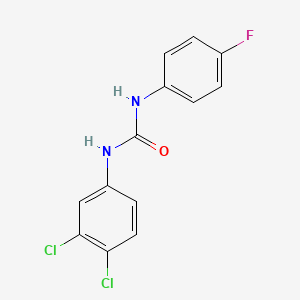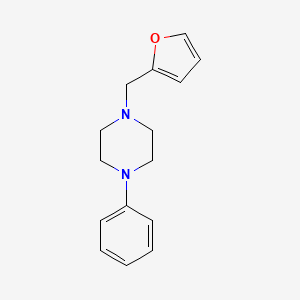
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves specific reactions tailored to introduce or modify functional groups on the benzene ring or the amide linkage. For example, a study by (Siddiqui et al., 2008) describes the synthesis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, highlighting the role of intramolecular hydrogen bonds in stabilizing the molecule's structure. Such methods may offer insights into the synthesis of 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide, focusing on the strategic introduction of chloro and hydroxy groups alongside the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including bond conformations and molecular geometry, significantly influences their chemical behavior and interactions. For instance, research by (Yanagi et al., 2000) on different polymorphs of a benzamide compound underscores the importance of X-ray diffraction in determining molecular conformations. Such studies imply that analyzing the molecular structure of this compound could reveal its conformational preferences and potential intermolecular interactions.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. For example, (Katoh et al., 1996) discuss the application of N-hydroxyamide-containing heterocycles in organic synthesis, highlighting the versatility of benzamide structures in nucleophilic and electrophilic reactions. This suggests that this compound could undergo similar reactions, potentially serving as a precursor for further chemical modifications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are critical for their application and handling. Research by (Gowda et al., 2008) on the crystal structure of a closely related benzamide compound provides insights into the factors influencing these properties, including molecular packing and hydrogen bonding patterns. Such information can be extrapolated to predict the physical properties of this compound, informing its storage, solubility, and crystallization behavior.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, encompassing reactivity towards various reagents and stability under different conditions, are essential for their practical applications. Studies like those by (Saeed et al., 2020) on antipyrine derivatives explore the intermolecular interactions and stability of benzamide analogs, indicating the significance of functional groups and molecular geometry in determining chemical behavior. This implies that the specific chloro, hydroxy, and dimethyl substitutions on this compound could influence its chemical stability and reactivity patterns.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-7-13(14(18)8-10(9)2)17-15(19)11-5-3-4-6-12(11)16/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQASYKJOHSKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5622063.png)

![2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5622071.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5622079.png)

![(3S*,4S*)-1-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622106.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]acetamide](/img/structure/B5622111.png)



![N,N-diethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5622144.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622150.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5622164.png)